γ,δ-Unsaturation Pattern vs. Saturated 3-Octanone Analogs: A Class-Level Stability and Reactivity Distinction
7-Methyl-6-octen-3-one is a γ,δ-unsaturated ketone, distinguishing it from saturated analogs like 7-methyl-3-octanone (CAS 5408-57-1). The presence of the double bond at the 6,7-position increases reactivity towards electrophilic additions and oxidation, which is a class-level inference for enones . While direct comparative stability data between these two specific compounds is not publicly available, the general reactivity of unsaturated ketones is well-documented. For example, the heat of hydrogenation for similar terminal alkenes is approximately -126 kJ/mol, a quantifiable energetic difference from the saturated form, but this is a class-level inference rather than a direct measurement for this compound [1].
| Evidence Dimension | Chemical Reactivity (Class-Level) |
|---|---|
| Target Compound Data | C₉H₁₆O, γ,δ-unsaturated ketone (MW 140.22) |
| Comparator Or Baseline | 7-Methyl-3-octanone (CAS 5408-57-1): C₉H₁₈O, saturated ketone (MW 142.24) [1] |
| Quantified Difference | Unsaturation: one double bond difference. No direct comparative reactivity data available for these specific compounds. |
| Conditions | Class-level inference based on organic chemistry principles; no specific head-to-head assay available. |
Why This Matters
The distinct unsaturation impacts the compound's role as a synthetic intermediate and its oxidative stability, which is a critical selection factor for formulators and researchers.
- [1] NIST Chemistry WebBook, SRD 69. 7-Methyl-3-octanone. Accessed 2026. View Source
